molecular formula C21H22F3NO5 B14015310 2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide CAS No. 38726-49-7

2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide

Cat. No.: B14015310
CAS No.: 38726-49-7
M. Wt: 425.4 g/mol
InChI Key: HVDMABKUOAQMSQ-UHFFFAOYSA-N
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Description

Acetamide,n-[2-(9,10-dihydro-5-hydroxy-3,6-dimethoxy-2-oxo-4a(2h)-phenanthrenyl)ethyl]-2,2,2-trifluoro-n-methyl- is a complex organic compound with a unique structure that includes a phenanthrene core, trifluoromethyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,n-[2-(9,10-dihydro-5-hydroxy-3,6-dimethoxy-2-oxo-4a(2h)-phenanthrenyl)ethyl]-2,2,2-trifluoro-n-methyl- typically involves multiple steps. One common method includes the initial formation of the phenanthrene core, followed by the introduction of the trifluoromethyl group and other functional groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide,n-[2-(9,10-dihydro-5-hydroxy-3,6-dimethoxy-2-oxo-4a(2h)-phenanthrenyl)ethyl]-2,2,2-trifluoro-n-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Acetamide,n-[2-(9,10-dihydro-5-hydroxy-3,6-dimethoxy-2-oxo-4a(2h)-phenanthrenyl)ethyl]-2,2,2-trifluoro-n-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide,n-[2-(9,10-dihydro-5-hydroxy-3,6-dimethoxy-2-oxo-4a(2h)-phenanthrenyl)ethyl]-2,2,2-trifluoro-n-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-hydroxyphenyl): Shares the acetamide functional group but differs in the overall structure and functional groups.

    2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Contains a cyano group and pyrrolidinyl moiety, differing significantly in structure and reactivity.

Uniqueness

Acetamide,n-[2-(9,10-dihydro-5-hydroxy-3,6-dimethoxy-2-oxo-4a(2h)-phenanthrenyl)ethyl]-2,2,2-trifluoro-n-methyl- is unique due to its combination of a phenanthrene core, trifluoromethyl group, and various functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

38726-49-7

Molecular Formula

C21H22F3NO5

Molecular Weight

425.4 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide

InChI

InChI=1S/C21H22F3NO5/c1-25(19(28)21(22,23)24)9-8-20-11-16(30-3)14(26)10-13(20)6-4-12-5-7-15(29-2)18(27)17(12)20/h5,7,10-11,27H,4,6,8-9H2,1-3H3

InChI Key

HVDMABKUOAQMSQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC12C=C(C(=O)C=C1CCC3=C2C(=C(C=C3)OC)O)OC)C(=O)C(F)(F)F

Origin of Product

United States

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